
6-Ethyl-5-iodopyrimidin-4(1H)-one
Description
6-Ethyl-5-iodopyrimidin-4(1H)-one is a halogenated pyrimidinone derivative characterized by an ethyl group at position 6, an iodine atom at position 5, and a ketone moiety at position 4. Pyrimidinones are heterocyclic aromatic compounds with applications in medicinal chemistry, particularly as enzyme inhibitors or nucleoside analogs. The iodine substituent enhances electrophilicity and may influence halogen bonding in biological systems, while the ethyl group contributes to lipophilicity and steric effects .
Properties
CAS No. |
141602-28-0 |
---|---|
Molecular Formula |
C6H7IN2O |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
4-ethyl-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7IN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
AMRSAYAQNYIFOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC=N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
6-Ethyl-5-fluoropyrimidin-4(1H)-one
- Substituents : Fluorine replaces iodine at position 5.
- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and polarizability compared to iodine. This substitution likely alters reactivity in cross-coupling reactions and binding affinity in biological targets.
- Data : Molecular weight = 172.15 g/mol (estimated). Fluorinated analogs are often explored for improved metabolic stability in drug design .
5-Iodo-6-methylpyrimidin-4(1H)-one (CAS 7752-74-1)
- Substituents : Methyl replaces ethyl at position 6.
- Key Differences: The shorter alkyl chain reduces lipophilicity (clogP ~1.2 vs. ~2.0 for ethyl). Methyl groups may also affect tautomeric equilibria in the pyrimidinone ring.
- Safety Data : Classified under GHS guidelines with specific handling requirements for inhalation and dermal exposure .
Functional Group Variations
2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one (CAS 56973-26-3)
- Substituents: Hydroxyl at position 6 and amino at position 2.
- Key Differences: The hydroxyl group increases hydrogen-bonding capacity, enhancing aqueous solubility. The amino group introduces basicity (pKa ~8.5), altering ionization under physiological conditions.
- Similarity Score : 0.64 to the target compound (based on Tanimoto index) .
5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (CAS 5395-36-8)
- Substituents : Ethoxycarbonyl at position 5, phenyl at position 4, and methyl at position 6.
- This compound’s dihydropyrimidinone skeleton is common in calcium channel modulators .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects : The iodine atom in this compound may facilitate halogen bonding, a critical interaction in protein-ligand recognition. Fluorinated analogs (e.g., 5-Fluoro derivative) are less sterically demanding, favoring entropic gains in binding .
- Synthetic Utility : Ethyl and methyl substituents influence regioselectivity in nucleophilic substitutions. For example, methyl groups in 5-Iodo-6-methylpyrimidin-4(1H)-one may hinder reactions at position 6 compared to ethyl analogs .
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